5-(Thiophen-3-yl)pyrrolidin-2-one
Description
Properties
IUPAC Name |
5-thiophen-3-ylpyrrolidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NOS/c10-8-2-1-7(9-8)6-3-4-11-5-6/h3-5,7H,1-2H2,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYKSGTIRCNVZNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C2=CSC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Thiophen-3-yl)pyrrolidin-2-one can be achieved through several methods. One common approach involves the ring contraction and deformylative functionalization of piperidine derivatives. This method includes a domino process where pyrrolidine-2-carbaldehyde is formed in situ, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Another method involves the amination and cyclization of functionalized acyclic substrates .
Industrial Production Methods
Industrial production methods for 5-(Thiophen-3-yl)pyrrolidin-2-one typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
5-(Thiophen-3-yl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 5-(Thiophen-3-yl)pyrrolidin-2-one can yield sulfoxides or sulfones, while substitution reactions can introduce halogens or other functional groups onto the thiophene ring .
Scientific Research Applications
5-(Thiophen-3-yl)pyrrolidin-2-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-(Thiophen-3-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Modifications
6-(Thiophen-2-yl)pyridazin-3(2H)-one
- Structure: Replaces the pyrrolidinone core with a pyridazinone ring (six-membered, unsaturated lactam).
- Electronic Properties: The pyridazinone’s conjugated system increases electron deficiency, altering reactivity in nucleophilic substitutions. Solubility: Pyridazinones generally exhibit lower solubility in polar solvents due to reduced hydrogen-bonding capacity compared to pyrrolidinones .
5-Methyl-2-pyrrolidone
- Structure : Features a methyl group at the 5-position instead of thiophen-3-yl.
- Physical Properties: 5-Methyl-2-pyrrolidone has a lower melting point (≈–10°C) and higher volatility compared to 5-(Thiophen-3-yl)pyrrolidin-2-one, which likely has a higher melting point due to thiophene’s rigid structure .
Thiophene Substitution Position
5-(Thiophen-2-yl)pyrrolidin-2-one (Analog 2o)
- Structure : Thiophene substituted at the 2-position instead of 3-position.
- Key Differences :
- Electronic Effects : ¹H NMR shifts (e.g., δ 7.19 vs. δ 6.95–6.78 in 2o') indicate altered electron distribution due to thiophene regiochemistry.
- Biological Activity : Substitution position can influence interactions with enzymes or receptors. For example, thiophen-3-yl derivatives may exhibit distinct binding modes in HDAC6 inhibition compared to thiophen-2-yl analogs, as seen in related tetrazole-oxadiazole inhibitors .
Functional Group Additions
2-(4-((5-(Benzo[b]thiophen-3-yl)-1H-tetrazol-1-yl)methyl)phenyl)-5-(difluoromethyl)-1,3,4-oxadiazole
- Structure : Incorporates a benzo[b]thiophen-3-yl group into a tetrazole-oxadiazole scaffold.
- Key Differences: Biological Relevance: This compound acts as a selective HDAC6 inhibitor, suggesting that the thiophen-3-yl group may contribute to target specificity. However, the absence of the pyrrolidinone core in this derivative limits direct comparability to 5-(Thiophen-3-yl)pyrrolidin-2-one . Hydrogen Bonding: The tetrazole and oxadiazole groups introduce additional hydrogen-bonding sites absent in the pyrrolidinone analog.
Comparative Data Table
| Compound | Core Structure | Thiophene Position | Key Physical/Chemical Properties | Biological Relevance |
|---|---|---|---|---|
| 5-(Thiophen-3-yl)pyrrolidin-2-one | Pyrrolidin-2-one | 3-yl | High melting point, moderate solubility | Potential HDAC6 modulation |
| 6-(Thiophen-2-yl)pyridazin-3(2H)-one | Pyridazinone | 2-yl | Low solubility, planar structure | Unknown |
| 5-Methyl-2-pyrrolidone | Pyrrolidin-2-one | N/A (methyl) | Volatile, hydrophobic | Industrial solvent |
| HDAC6 Inhibitor (Patent Compound) | Tetrazole-oxadiazole | 3-yl (benzo[b]thiophene) | High crystallinity, HDAC6 IC₅₀ ≈ nM range | Neuropathy treatment |
Mechanistic and Computational Insights
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
